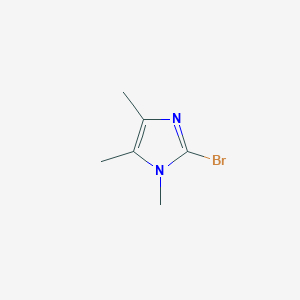

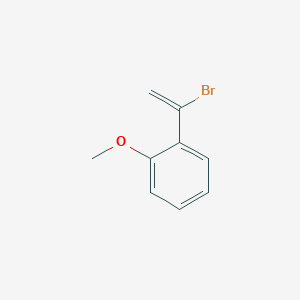

![molecular formula C9H9NO2 B1378290 [5-(Furan-2-yl)furan-2-yl]methanamine CAS No. 1421603-73-7](/img/structure/B1378290.png)

[5-(Furan-2-yl)furan-2-yl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

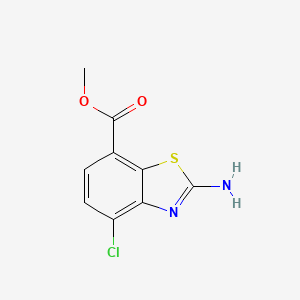

“[5-(Furan-2-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of “[5-(Furan-2-yl)furan-2-yl]methanamine” has been described in several studies. For instance, one work described the synthesis and characterization of 1-(furan-2-yl)methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal (Ln3+, Pr3+, Nd3+, Sm3+ and Eu3+) complexes . Another study synthesized a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis

The molecular structure of “[5-(Furan-2-yl)furan-2-yl]methanamine” is represented by the molecular formula C9H9NO2 . The molecular weight of this compound is 163.18 g/mol .Physical And Chemical Properties Analysis

“[5-(Furan-2-yl)furan-2-yl]methanamine” is a liquid . The compound’s physiochemical properties are moderate, but with the pyridine moiety, it likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .科学的研究の応用

Antimicrobial and Anticancer Studies

Compounds related to “[5-(Furan-2-yl)furan-2-yl]methanamine” have been synthesized and investigated for their biological efficacy, particularly in antimicrobial and anticancer activities. Schiff base rare earth metal complexes with furan components have shown good results in biological assays against bacterial strains and cancer cell lines, indicating potential for therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Enantioselective Synthesis

Furan derivatives have been used in the enantioselective synthesis of complex amino acids, highlighting their role in advanced organic synthesis techniques. These methods can produce optically pure compounds, which are valuable in drug development and other areas of chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

New palladium and platinum complexes with furan-containing ligands have been synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential for development into anticancer agents (Mbugua et al., 2020).

Corrosion Inhibition

Amino acid compounds with furan moieties have been studied as corrosion inhibitors for steel, demonstrating the chemical utility of furan derivatives in industrial applications. These compounds showed mixed-type inhibition behavior and good adsorption properties, highlighting their potential as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

Furan Derivatives from Endophytic Fungi

Research on furan derivatives isolated from a mangrove-derived endophytic fungus has provided new insights into the chemistry of natural products. These compounds, including various new furan derivatives, have potential applications in drug discovery and organic synthesis (Chen et al., 2017).

作用機序

Target of Action

The primary target of [5-(Furan-2-yl)furan-2-yl]methanamine is the Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

It has been suggested that the amine side chain of the compound coordinates to the heme iron of the cytochrome p450 2a6 . This interaction could potentially influence the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances within the body

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

[5-(furan-2-yl)furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORCKEYIAFEMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)furan-2-yl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)